molecular formula C6H2F4S B1205216 2,3,5,6-Tetrafluorobenzenethiol CAS No. 769-40-4

2,3,5,6-Tetrafluorobenzenethiol

Cat. No. B1205216
CAS RN: 769-40-4
M. Wt: 182.14 g/mol
InChI Key: IGOGJHYWSOZGAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluorobenzenethiol and its derivatives involves several strategies, including aromatic nucleophilic substitution reactions. A notable method for synthesizing derivatives involves the reaction of lithium dimesitylphosphide with hexafluorobenzene, leading to the formation of bis(phosphoryl) and bis(phosphonio) derivatives of tetrafluorobenzenes. These processes highlight the compound's versatility and reactivity under different chemical conditions (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Studies involving electron diffraction and ab initio calculations have been conducted to elucidate the molecular structure of related tetrafluorobenzenes. These studies reveal slight deviations from perfect symmetry in the benzene ring, with detailed bond lengths and angles providing insights into the molecule's geometry. Such structural analyses are crucial for understanding the electronic distribution and reactivity of 2,3,5,6-tetrafluorobenzenethiol (Schei, Almenningen, & Almlöf, 1984).

Chemical Reactions and Properties

Reactivity studies have shown the capacity of 2,3,5,6-tetrafluorobenzenethiol to form various metallic and organometallic derivatives through direct interactions with the thiol group. These reactions extend to the formation of thioethers and thioesters, showcasing the compound's diverse chemical reactivity and potential application in synthesis (Mahar & Peach, 1986).

Physical Properties Analysis

Investigations into the physical properties of tetrafluorobenzenes reveal significant insights into their behavior. Studies on intermolecular interactions, such as hydrogen bonding, have provided a deeper understanding of the compound's physical state and stability. These analyses are essential for applications requiring precise physical properties (Thakur et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,3,5,6-tetrafluorobenzenethiol, including its redox behavior and interaction with nucleophiles, are pivotal areas of study. The compound's ability to undergo oxidation and methylation, as well as its reactions with various nucleophiles, underscores its chemical versatility and potential for creating complex molecules (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Derivatives and Reactions

  • Formation of Metallic and Organometallic Derivatives : 2,3,5,6-Tetrafluorobenzenethiol is used to prepare various metallic and organometallic derivatives. This thiol can be converted into thioethers and thioesters through its reactions with Cu(I) and Pb(II) salts. These new compounds are characterized using techniques like NMR and mass spectroscopy (Mahar & Peach, 1986).

Analytical Chemistry

  • Detection of ππ E2g State*: In the study of absorption spectra of gases, 2,3,5,6-tetrafluorobenzene plays a role. Its VUV absorption spectrum is examined up to the first ionization potential, providing insights into electronic transitions and molecular interactions (Philis et al., 1981).

Polymer Chemistry

  • Synthesis of Polyfluorinated Organic Compounds : 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (DITFB), closely related to 2,3,5,6-tetrafluorobenzenethiol, is a crucial building block in the synthesis of polyfluorinated organic compounds. It plays a significant role in enabling selective chemical transformations (Sapegin & Krasavin, 2018).

Coordination Polymers and Metal-Organic Frameworks

  • Role in Creating New Coordination Polymers : Research involving tetrafluoroterephthalic acid, derived from 2,3,5,6-tetrafluorobenzenethiol, shows its applicability in the construction of new coordination polymers and metal-organic frameworks. These frameworks have potential applications in fields like catalysis and gas storage (Orthaber et al., 2010).

Mass Spectral Analysis

  • Optimized Thiol Derivatizing Agent : 2,3,5,6-Tetrafluorobenzenethiol is utilized as a derivatizing agent for the mass spectral analysis of fatty acid epoxides. It enhances the mass fragmentation of specific lipid compounds and reduces side reactions like alkene isomerization (Newman & Hammock, 2001).

Safety And Hazards

2,3,5,6-Tetrafluorobenzenethiol is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2F4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOGJHYWSOZGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227696
Record name 2,3,5,6-Tetrafluorobenzenethiol
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Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorobenzenethiol

CAS RN

769-40-4
Record name 2,3,5,6-Tetrafluorothiophenol
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Record name 2,3,5,6-Tetrafluorobenzenethiol
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Record name 769-40-4
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Record name 2,3,5,6-Tetrafluorobenzenethiol
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Record name 2,3,5,6-tetrafluorobenzenethiol
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Record name 2,3,5,6-TETRAFLUOROBENZENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
JA Mahar, ME Peach - Journal of fluorine chemistry, 1986 - Elsevier
Various metallic and organometallic derivatives of 2,3,5,6-tetrafluorobenzenethiol have been prepared directly from the thiol. Its Cu(I) and Pb(II) salts were converted into thioethers and …
Number of citations: 6 www.sciencedirect.com
PV Nikul'shin, AM Maksimov, YV Gatilov… - Russian Journal of …, 2018 - Springer
Co-pyrolysis of 2,5-dichloro-3,4,6-trifluorobenzenethiol, 2-chloro-4-trifluoromethyl-3,5,6-trifluorobenzenethiol, and 3-chloro-2,5,6-trifluoropyridine-4-thiol with tetrafluoroethylene has …
Number of citations: 4 link.springer.com
RA Bredikhin, AM Maksimov, YV Gatilov… - Russian Journal of …, 2015 - Springer
New process direction was found in the reaction of polyfluoroarenethiols with fluorodichloromethane, chloroform, and bromoform in an alkaline medium consisting in the replacement of …
Number of citations: 3 link.springer.com
PF Butler, ME Peach - Journal of fluorine chemistry, 1987 - Elsevier
2,3,5,6-Tetrafluorobenzenesulfenyl chloride was prepared from the thiol and chlorine. Its reactions with olefins, ammonia, aromatic and heterocyclic compounds show that it acts as a …
Number of citations: 2 www.sciencedirect.com
Z Gokmen, B Kutlu - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
Hexachlorobutadiene reacts with thioalcohols (2-mercaptoethanol, 4-mercapto-1-butanol and 6-mercapto-1-hexanol) in aqueous ethanol in the presence of sodium hydroxide to give …
Number of citations: 4 www.tandfonline.com
KM Miller, CE Strouse - Inorganic Chemistry, 1984 - ACS Publications
The five-coordinate iron porphyrin complex (tetraphenylporphinato) iron (III) 2, 3, 5, 6-tetrafluorobenzenethiolate, Fe (TPP)(SC6HF4), crystallizes in the monoclinic space group P2Ja …
Number of citations: 17 pubs.acs.org
PV Nikul'shin, АM Maksimov… - … “Fluorine notes” ISSN, 2018 - notes.fluorine1.ru
The thiol group in polyfluoroarenethiols was replaced by the chlorine atom, using SOCl2 and SO2Cl2 as chlorinating reagents. By heating in ampules at 200–220 C polyfluoroand …
Number of citations: 3 notes.fluorine1.ru
JW Newman, BD Hammock - Journal of Chromatography A, 2001 - Elsevier
A novel procedure is described for the derivatization of fatty acid epoxides in the presence of their corresponding diols. The acidic character of 2,3,5,6-tetrafluorobenzenethiol promotes …
Number of citations: 24 www.sciencedirect.com
RA Bredikhin, AM Maksimov… - Journal" Fluorine Notes, 2010 - notes.fluorine1.ru
Reactions of polyfluoroarenethiols with electrophiles. Synthesis and some transformations of allyl polyfluoroaryl sulfides and - Page 1 Journal "Fluorine Notes", Volume # 6(73), …
Number of citations: 1 notes.fluorine1.ru
MN Sokolov, MA Mikhailov, AV Virovets… - Russian Chemical …, 2013 - Springer
A new thiolate cluster complex (Bu 4 N) 2 [Mo 6 I 8 (SC 6 F 4 H) 6 ] was synthesized by the metathesis reaction of (Bu 4 N) 2 [Mo 6 I 14 ] and HC 6 F 4 SAg in methylene chloride. …
Number of citations: 32 link.springer.com

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